molecular formula C15H17N5O3S B2831169 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 2320670-73-1

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2831169
CAS No.: 2320670-73-1
M. Wt: 347.39
InChI Key: KXTDMMJCCXZHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural features include:

  • A 6-methoxy group on the pyridazine ring, which enhances electron density and may influence binding interactions.
  • 3,4-Dimethyl substituents on the benzene sulfonamide group, which modulate steric bulk and lipophilicity.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazolo-pyridazines in kinase inhibition, antimicrobial activity, and central nervous system (CNS) targeting .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-10-4-5-12(8-11(10)2)24(21,22)16-9-14-18-17-13-6-7-15(23-3)19-20(13)14/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTDMMJCCXZHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Compound A : 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s)

  • Key Differences :
    • Replaces the triazolo-pyridazine core with a benzimidazole scaffold .
    • Contains a sulfinyl linker instead of a methylene bridge.
    • Exhibits a higher molecular weight (MW: ~600 g/mol) compared to the target compound (estimated MW: ~400 g/mol).
  • Functional Implications :
    • The sulfinyl group may enhance metabolic stability but reduce membrane permeability.

Compound B : N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

  • Key Differences :
    • Substitutes the sulfonamide group with a benzamide moiety.
    • Introduces a thioether linker and a 3,4-dimethoxyphenethyl chain.

Compound C : 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

  • Key Differences :
    • Features a propanamide chain instead of a sulfonamide.
    • Incorporates a benzimidazole-ethyl substituent.
  • Functional Implications :
    • The extended alkyl chain may enhance binding to hydrophobic pockets in enzyme active sites.

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Triazolo-pyridazine Benzimidazole Triazolo-pyridazine Triazolo-pyridazine
Key Substituents 6-Methoxy, 3,4-dimethylsulfonamide Sulfinyl, dimethylpyridyl Benzamide, thioether Propanamide, benzimidazole
Molecular Weight ~400 g/mol ~600 g/mol ~550 g/mol ~450 g/mol
Hydrogen Bond Donors 2 (sulfonamide NH) 3 3 3
Lipophilicity (LogP) Estimated 2.5–3.0 3.8–4.2 3.5–4.0 2.8–3.3

Pharmacological and Physicochemical Insights

  • Sulfonamide vs. Amide Groups : The sulfonamide in the target compound provides stronger hydrogen-bonding capacity compared to the amide in Compound B, which may improve target affinity but reduce oral bioavailability .
  • Methoxy Positioning : The 6-methoxy group is conserved across all triazolo-pyridazine analogues, suggesting its critical role in π-π stacking interactions with aromatic residues in biological targets .

Biological Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a sulfonamide group. Its molecular formula is C15H17N7O3C_{15}H_{17}N_{7}O_{3} with a molecular weight of 311.34 g/mol. The presence of the methoxy group and the sulfonamide functional group contributes to its biological activity by enhancing solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may be enhanced in this compound due to the presence of the triazolo[4,3-b]pyridazine structure. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that this compound could have similar effects .

Anticancer Activity

The potential anticancer properties of this compound are supported by studies on related triazole derivatives. For instance, triazole-containing compounds have shown promising results in inhibiting tumor cell proliferation in vitro. A structure-activity relationship analysis indicated that the presence of electron-donating groups like methoxy enhances anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectsReferences
AntimicrobialInhibits bacterial growth
AnticancerInhibits tumor cell proliferation
Anti-inflammatoryPotential modulation of inflammatory pathways

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Investigation of Anticancer Properties

In another study focused on the anticancer effects of triazole derivatives, researchers synthesized several analogs and tested their activity against different cancer cell lines. The findings revealed that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cells. This suggests that this compound could be a candidate for further investigation in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3,4-dimethylbenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting with the formation of the triazolopyridazine core. Key steps include:

  • Step 1 : Cyclocondensation of pyridazine precursors with hydrazine derivatives to form the triazole ring.
  • Step 2 : Functionalization at the 3-position of the triazolopyridazine via nucleophilic substitution or coupling reactions (e.g., using chloromethyl intermediates).
  • Step 3 : Sulfonamide formation via reaction of the methylated triazolopyridazine intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) .
    Critical Parameters : Temperature control (40–80°C), solvent selection (DMF or THF), and use of catalysts like Pd(PPh₃)₄ for coupling steps .

Q. How should researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at pyridazin-6-yl, methyl groups on benzene sulfonamide).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 415.12 based on C₁₉H₂₂N₆O₃S).
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water gradients .

Q. What are the primary physicochemical properties relevant to experimental design?

Key properties include:

PropertyValue/Method
LogP ~2.8 (predicted via SwissADME)
Aqueous Solubility <0.1 mg/mL (requires DMSO/cosolvent)
Stability Light-sensitive; store at -20°C under argon
These influence formulation (e.g., DMSO stock solutions for in vitro assays) and reaction planning .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

  • Substituent Effects : Compare analogs (see Table 1) to identify critical groups (e.g., methoxy vs. ethoxy at pyridazin-6-yl).
  • Assay Conditions : Validate buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM) .

Table 1 : Structure-Activity Relationships (SAR) of Triazolopyridazine Derivatives

Compound ModificationObserved Effect on ActivityReference
Methoxy → Ethoxy at pyridazin-6-yl↓ Solubility, ↑ Lipophilicity
Methyl → Chloro on benzene sulfonamide↑ Target binding affinity

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2 or Aurora B). Focus on hydrogen bonding between sulfonamide and kinase hinge regions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How can reaction intermediates be characterized to optimize synthetic yield?

  • In-situ Monitoring : Use LC-MS to detect intermediates (e.g., chloromethyl-triazolopyridazine) and adjust reaction time.
  • Byproduct Analysis : Identify side products (e.g., over-oxidized sulfones) via TLC (silica gel, ethyl acetate/hexane) .

Q. What strategies mitigate instability during biological assays?

  • Light Protection : Use amber vials and minimize UV exposure.
  • Serum Stability Testing : Incubate with 10% FBS and quantify degradation via HPLC at 0, 6, 24 h .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Advanced Purification : For scale-up, employ flash chromatography (gradient elution) or preparative HPLC with trifluoroacetic acid modifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.